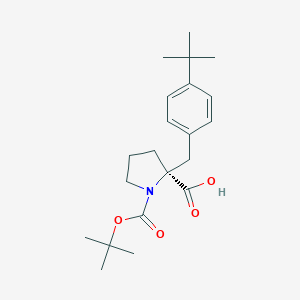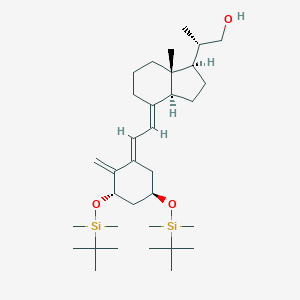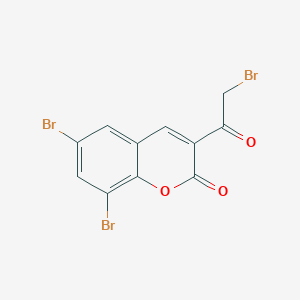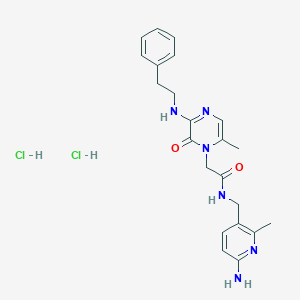
(S)-1-Boc-2-(4-tert-butylbenzyl)-2-pyrrolidinecarboxylic acid
Descripción general
Descripción
The compound is a derivative of pyrrolidinecarboxylic acid, which is a type of amino acid. It has a tert-butylbenzyl group, which is a common substituent in organic chemistry due to its bulky nature .
Synthesis Analysis
While specific synthesis methods for this compound were not found, similar compounds are often synthesized through condensation reactions . For example, tert-butyl (substituted benzamido)phenylcarbamate derivatives were synthesized by the condensation of tert-butyl 2-amino phenylcarbamate with various substituted carboxylic acids .Chemical Reactions Analysis
In general, carboxylic acids like this compound can undergo a variety of reactions, including esterification and amide formation. The tert-butyl group could potentially be involved in elimination reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Carboxylic acids typically have higher boiling points than similar-sized hydrocarbons due to their ability to form hydrogen bonds .Aplicaciones Científicas De Investigación
Photocatalysts and Environmental Applications
Research on related compounds emphasizes the importance of photocatalytic materials in environmental cleanup, renewable energy, and healthcare. Materials like (BiO)2CO3, due to their structure and photocatalytic properties, have been studied for applications ranging from degrading pollutants to energy conversion. These materials' ability to harness light for catalytic reactions presents a promising avenue for designing advanced photocatalysts with potential environmental and industrial applications (Zilin Ni et al., 2016).
Antioxidant Activity Analysis
The study of antioxidants and their activity is crucial in food engineering, pharmacy, and medicine. Analytical methods such as the Oxygen Radical Absorption Capacity (ORAC) and Ferric Reducing Antioxidant Power (FRAP) tests have been utilized to determine the antioxidant activity of compounds. These methods, based on chemical reactions and spectrophotometry, highlight the importance of understanding the antioxidant capacity of complex samples for health-related applications (I. Munteanu & C. Apetrei, 2021).
Metal-Ligand Interaction Studies
The interaction between metals and ligands, particularly in biologically important molecules, has significant implications for understanding the nature of these compounds' interactions with biological targets. Research on benzoates, salicylates, and similar compounds provides insights into how metals can stabilize or perturb the electronic system of ligands, which is essential for developing new pharmaceuticals and understanding their reactivity and complex formation (W. Lewandowski et al., 2005).
Enzymatic and Non-enzymatic Remediation
The use of enzymes and redox mediators in the treatment of organic pollutants presents a biotechnological approach to addressing environmental contamination. This method's efficiency in degrading recalcitrant compounds underscores the potential of enzymatic and mediated systems in remediation efforts, pointing towards the application of such mechanisms in waste water treatment and pollution reduction (Maroof Husain & Q. Husain, 2007).
Drug Discovery and Boronic Acid Applications
The development of boronic acid drugs, including aspects of synthesis, drug design, and therapeutic applications, highlights the versatility and potential of boronic acids in medicinal chemistry. Boronic acids offer unique properties that can enhance drug potency and pharmacokinetics, leading to their inclusion in various therapeutic agents. Research in this area contributes to the ongoing discovery and optimization of boronic acid-based drugs for treating diseases such as cancer, metabolic disorders, and infectious diseases (J. Plescia & N. Moitessier, 2020).
Propiedades
IUPAC Name |
(2S)-2-[(4-tert-butylphenyl)methyl]-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H31NO4/c1-19(2,3)16-10-8-15(9-11-16)14-21(17(23)24)12-7-13-22(21)18(25)26-20(4,5)6/h8-11H,7,12-14H2,1-6H3,(H,23,24)/t21-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOEGKJLPJARVIT-NRFANRHFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)CC2(CCCN2C(=O)OC(C)(C)C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)C1=CC=C(C=C1)C[C@@]2(CCCN2C(=O)OC(C)(C)C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H31NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70428035 | |
| Record name | (S)-1-Boc-2-(4-tert-butylbenzyl)-2-pyrrolidinecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70428035 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
361.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-1-Boc-2-(4-tert-butylbenzyl)-2-pyrrolidinecarboxylic acid | |
CAS RN |
1217855-87-2 | |
| Record name | (S)-1-Boc-2-(4-tert-butylbenzyl)-2-pyrrolidinecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70428035 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1217855-87-2 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![(2R,3R,4S,5R)-3,4,5,6-Tetrahydroxy-2-((7-nitrobenzo[c][1,2,5]oxadiazol-4-yl)amino)hexanal](/img/structure/B174572.png)
![3-Bromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine](/img/structure/B174577.png)

![7-Bromo-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine](/img/structure/B174580.png)
![6,11-Dihydro-5H-pyrido[2,3-b][1,5]benzodiazepin-5-one](/img/structure/B174581.png)
![1-Methyl-1-azaspiro[4.5]decane-2,8-dione](/img/structure/B174586.png)



